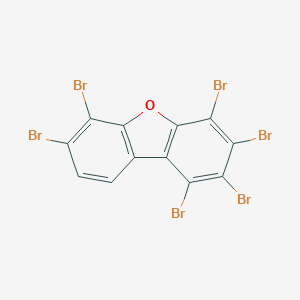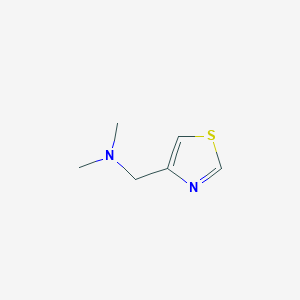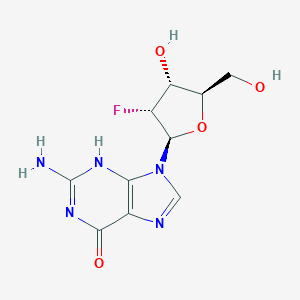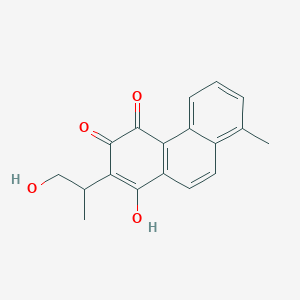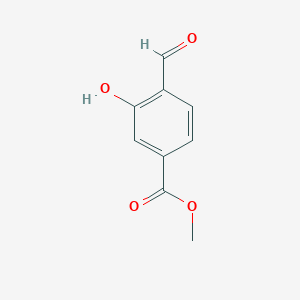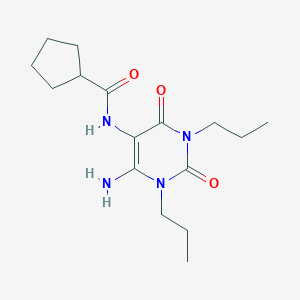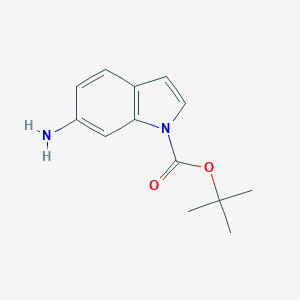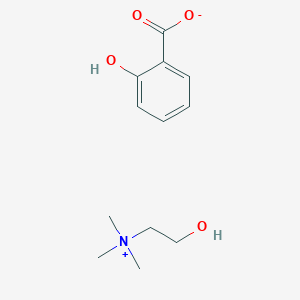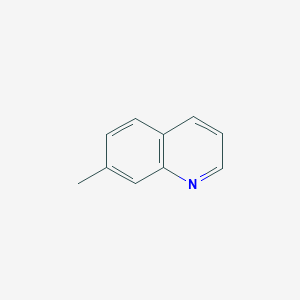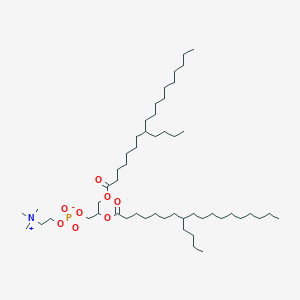
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BODIPY-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is highly sensitive to changes in the lipid environment, making it a valuable tool for studying cell membrane dynamics and lipid metabolism. In
Wirkmechanismus
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is highly sensitive to changes in the lipid environment. When 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is incorporated into the cell membrane, it undergoes a change in fluorescence intensity and wavelength, which can be monitored using fluorescence microscopy. This change in fluorescence is due to the interaction of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids, which alters its electronic properties.
Biochemische Und Physiologische Effekte
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have several biochemical and physiological effects on cells. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in lipid metabolism, and to induce apoptosis in cancer cells. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to alter the fluidity and permeability of cell membranes, which can affect cellular processes such as signaling and transport.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its high sensitivity to changes in the lipid environment. This makes it a valuable tool for studying lipid metabolism and cell membrane dynamics. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is also relatively easy to synthesize and can be incorporated into a variety of cell types. However, one limitation of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is its tendency to aggregate in solution, which can affect its fluorescence properties. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is not suitable for use in live animals due to its toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of new fluorescent probes that are more specific to certain lipids or lipid domains. Another area of research is the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in combination with other imaging techniques, such as super-resolution microscopy, to study lipid dynamics at a higher resolution. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate could be used to investigate the role of lipids in disease processes, such as cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, starting with the preparation of the phospholipid precursor, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC is then reacted with 8-butyloctadecanoyl chloride and triethylamine to produce 1,2-dimyristoyl-sn-glycero-3-phospho-(8-butyl-octadecanoyl)-choline (2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate). The final step involves the addition of trimethylamine to form 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with a quaternary ammonium group.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a fluorescent probe to study lipid metabolism and cell membrane dynamics. It has been used to investigate the role of lipids in various cellular processes, such as endocytosis, exocytosis, and lipid transport. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to study the effect of drugs and toxins on lipid metabolism and to monitor changes in lipid composition in different tissues and cells.
Eigenschaften
CAS-Nummer |
114928-03-9 |
|---|---|
Produktname |
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C52H104NO8P |
Molekulargewicht |
902.4 g/mol |
IUPAC-Name |
2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |
InChI-Schlüssel |
VLVOBXXQNILUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
Synonyme |
di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



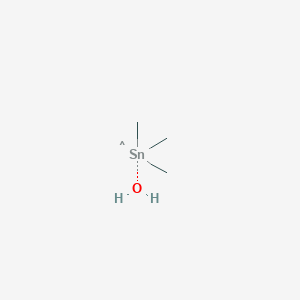
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
